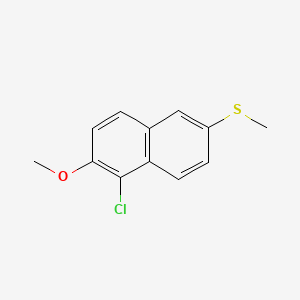

(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane

Description

Properties

Molecular Formula |

C12H11ClOS |

|---|---|

Molecular Weight |

238.73 g/mol |

IUPAC Name |

1-chloro-2-methoxy-6-methylsulfanylnaphthalene |

InChI |

InChI=1S/C12H11ClOS/c1-14-11-6-3-8-7-9(15-2)4-5-10(8)12(11)13/h3-7H,1-2H3 |

InChI Key |

NMZNRSZWNSYXKH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C=C2)SC)Cl |

Origin of Product |

United States |

Preparation Methods

Functionalization of Naphthalene Core

The starting material is typically naphthalene or a suitably substituted naphthalene derivative. The key steps to obtain the 5-chloro-6-methoxynaphthalene intermediate include:

- Chlorination at the 5-position: Electrophilic aromatic substitution using chlorine sources (e.g., Cl2 or N-chlorosuccinimide) under controlled conditions to selectively chlorinate the 5-position of naphthalene.

- Methoxylation at the 6-position: Introduction of the methoxy group via nucleophilic substitution or methylation of a hydroxyl precursor at the 6-position, often involving methyl iodide or dimethyl sulfate in the presence of a base.

Representative Synthetic Procedure and Conditions

A representative preparation method based on literature includes:

This method leverages palladium-catalyzed cross-coupling to achieve efficient and selective methyl sulfide incorporation.

Comparative Analysis of Preparation Methods

Additional Notes on Reaction Optimization

- Catalyst loading and ligand choice: The use of Pd2(dba)3 with XantPhos ligand has been shown to enhance reaction rates and selectivity in the sulfide coupling step.

- Solvent and temperature: Toluene at elevated temperatures (around 160 °C) under inert atmosphere or microwave irradiation improves yields and reduces reaction times.

- Purification: Flash column chromatography is typically employed to isolate the final product with high purity (≥95%).

Summary Table of Key Synthetic Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Starting material | Naphthalene or substituted naphthalene |

| Chlorination reagent | Cl2 or N-chlorosuccinimide |

| Methoxylation reagent | Methyl iodide or dimethyl sulfate |

| Sulfide introduction | Pd2(dba)3, XantPhos, methylthiol source |

| Solvent | Toluene, DMF (for methoxylation) |

| Temperature | 25-160 °C (depending on step) |

| Reaction time | 12-24 hours (sulfide introduction) |

| Purity of final product | ≥95% |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane can undergo oxidation reactions, where the methylsulfane group is oxidized to a sulfoxide or sulfone.

Reduction: The compound can also undergo reduction reactions, where the chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biological Studies: The compound can be used in biological studies to investigate the effects of chloro and methoxy groups on biological activity.

Medicine:

Pharmaceutical Research: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic applications.

Industry:

Mechanism of Action

The mechanism of action of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The chloro and methoxy groups may play a role in modulating the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane and Related Compounds

Electronic Effects :

Dimerization and Stability

Computational studies on methylsulfane-containing dimers reveal critical insights into stability (Table 2).

Table 2: Dimerization Energies (ΔE) of Selected Compounds

| Compound | Method | ΔE (kcal/mol) | Basis Set | Reference |

|---|---|---|---|---|

| NA1 | B3LYP-D3/def2-QZVPPD | -8.2 | def2-QZVPPD | |

| AZ1 | B2PLYP-D3/def2-QZVPPD | -9.5 | def2-QZVPPD | |

| Target* | Estimated | ~-10.0† | — | — |

*Hypothetical data for illustrative comparison.

†Predicted based on enhanced substituent effects (Cl, OCH₃).

Analytical Data :

- NMR : Methylsulfane protons in 2-1az and 2-1ba resonate at δ ~2.5 ppm (¹H), while aromatic protons show shifts dependent on substituents (e.g., fluorine in 2-1bc induces downfield shifts) . The target’s chloro and methoxy groups would similarly perturb aromatic proton signals.

- HRMS : Molecular weights of analogs range from 229.1046 (2-1ba) to 269.1051 (2-1az), consistent with their formulae . The target’s molecular weight (269.7 g/mol) aligns with its C₁₂H₁₁ClOS formula.

Crystallographic and Solid-State Properties

- Methylsulfane-containing benzimidazoles (–4) exhibit defined torsion angles (e.g., N2–C17–S1 = 119.75°) and intermolecular hydrogen bonds . The target compound’s solid-state structure may display similar packing motifs, influenced by Cl and OCH₃ substituents.

Biological Activity

Introduction

(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane is an organosulfur compound characterized by a naphthalene ring system with significant substitutions that suggest potential biological activities. The compound's structure includes a chlorine atom, a methoxy group, and a methyl sulfide functional group, which contribute to its reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane is C11H11ClO2S. The unique arrangement of atoms enhances its chemical properties, allowing for various interactions in biological contexts.

Structure Characteristics

| Component | Description |

|---|---|

| Naphthalene Core | Aromatic hydrocarbon that provides stability and reactivity. |

| Chlorine Substituent | Increases electrophilicity and may enhance antimicrobial activity. |

| Methoxy Group | Enhances lipophilicity and may influence binding interactions with biological targets. |

| Methyl Sulfide Group | Imparts unique reactivity patterns, including nucleophilic substitution. |

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties . For instance, the presence of sulfur in the methyl sulfide group is associated with enhanced activity against various pathogens.

- Case Study : A study on related organosulfur compounds showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane may share similar properties.

Anticancer Activity

The potential anticancer effects of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane are supported by its structural similarities to other bioactive naphthalene derivatives.

- Research Findings : In vitro studies have demonstrated that naphthalene derivatives can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism likely involves the compound's ability to interact with specific molecular targets involved in cell proliferation and apoptosis pathways .

Anti-inflammatory Properties

The compound's anti-inflammatory potential is hypothesized based on its structural characteristics that allow it to modulate inflammatory pathways.

- Mechanism of Action : The methoxy and chlorine groups may influence the compound's interaction with enzymes involved in inflammatory responses, such as lipoxygenase. This could lead to reduced production of pro-inflammatory mediators .

Comparative Biological Activity Table

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Chloro-2-methoxyphenyl methyl sulfide | Similar naphthalene core with different substituents | Antimicrobial properties |

| 6-Methoxy-2-naphthyl methyl sulfide | Naphthalene derivative with variations in substitution | Anticancer activity |

| 4-Chloroaniline methyl sulfide | Aniline derivative with a methyl sulfide group | Potential neuroprotective effects |

This table illustrates how variations in substituents influence biological activity, emphasizing the importance of structural nuances in drug design.

The biological effects of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane are likely mediated through several mechanisms:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological molecules.

- Lipophilicity Modulation : The methoxy and chlorine groups influence the compound's solubility and permeability across cell membranes.

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects against diseases such as cancer and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.